
4-(1-Adamantyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Adamantyl)pyridine is a chemical compound with the molecular formula C₁₅H₁₉N. It is characterized by the presence of an adamantyl group attached to the fourth position of a pyridine ring. The adamantyl group is a bulky, tricyclic structure that imparts unique properties to the compound, making it of interest in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(1-Adamantyl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine derivatives with 1-bromoadamantane. This reaction typically occurs under mild conditions and can be catalyzed by hydroxypyridines and 4-dimethylaminopyridine . Another method involves the use of montmorillonite K10 catalyst in a one-step procedure, where N-(adamantan-1-yl)acetoacetamide reacts with aldehyde derivatives and ammonium acetate in ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound often employs the same synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness. The montmorillonite K10 catalyst method is particularly favored for its simplicity and short reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-Adamantyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the adamantyl group or the pyridine ring.
Substitution: The adamantyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include DDQ, MnO₂, and air.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Reagents like alkyl halides and catalysts such as iodine or alkyl halides are employed.
Major Products: The major products formed from these reactions include various substituted pyridines and adamantyl derivatives, which have applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
4-(1-Adamantyl)pyridine has a wide range of applications in scientific research:
Biology: The compound has shown potential in biological studies due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism by which 4-(1-Adamantyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological activities .
Comparación Con Compuestos Similares
- 4-(1-Adamantyl)benzene
- 4-(1-Adamantyl)aniline
- 4-(1-Adamantyl)phenol
Comparison: Compared to these similar compounds, 4-(1-Adamantyl)pyridine is unique due to the presence of the pyridine ring, which imparts additional reactivity and potential for functionalization. The combination of the adamantyl group and the pyridine ring makes it a versatile compound for various applications .
Propiedades
Número CAS |
60159-38-8 |
|---|---|
Fórmula molecular |
C15H19N |
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
4-(1-adamantyl)pyridine |
InChI |
InChI=1S/C15H19N/c1-3-16-4-2-14(1)15-8-11-5-12(9-15)7-13(6-11)10-15/h1-4,11-13H,5-10H2 |
Clave InChI |
KYQAVZLMVPKEEQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



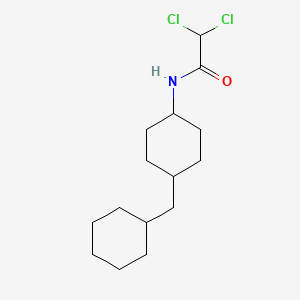
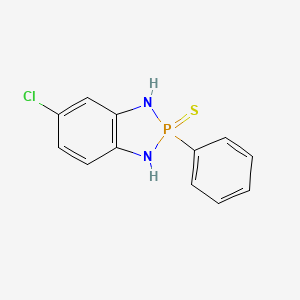


![n-[[(Diisopropylamino)-(4-nitrophenyl)phosphoryl]oxy-(4-nitrophenyl)phosphoryl]-n-isopropyl-propan-2-amine](/img/structure/B12807982.png)
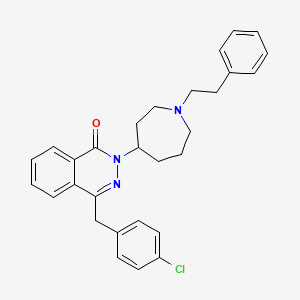
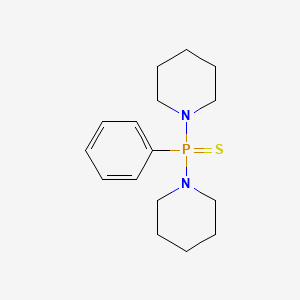
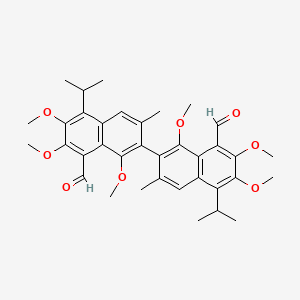
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808005.png)
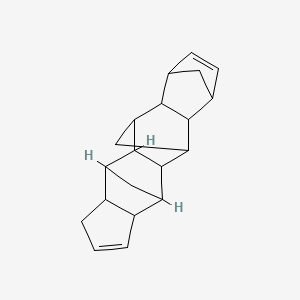
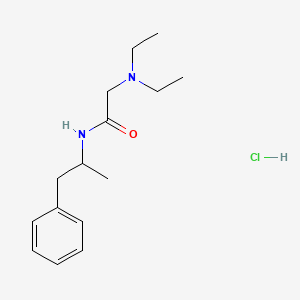
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808029.png)

